molecular formula C17H18ClF2N3O3 B2776808 5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide CAS No. 2034463-97-1

5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide

Cat. No. B2776808
CAS RN: 2034463-97-1
M. Wt: 385.8
InChI Key: AQBLFKIFSIPUFT-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H18ClF2N3O3 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of derivatives that incorporate the 5-chloro-2-methoxybenzamide moiety, showing significant antimicrobial activity. These compounds were tested against bacterial and fungal strains, indicating potential therapeutic intervention for microbial diseases (Kumar et al., 2013).

Anticonvulsant and Sedative-Hypnotic Activity

Another study focused on the design and synthesis of derivatives as anticonvulsant agents, revealing considerable activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound, in particular, demonstrated significant sedative-hypnotic activity without impairing learning and memory, highlighting the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Serotonin-3 (5-HT3) Receptor Antagonists

Several derivatives were synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors, offering insights into their potential as potent 5-HT3 receptor antagonists. This research contributes to understanding the structural requirements for the development of new therapeutic agents targeting 5-HT3 receptors (Kuroita et al., 1996).

Enzyme Inhibition

A study on the synthesis of novel heterocyclic compounds derived from a specific acetohydrazide precursor explored their lipase and α-glucosidase inhibition activities. The findings suggest potential applications in treating conditions related to enzyme dysfunction, such as diabetes or obesity (Bekircan et al., 2015).

Solid State Structure

Research into the solid-state structure of glibenclamide, a drug with a similar structural motif, provides insights into the molecular arrangement and potential tautomerization processes. Such studies are crucial for understanding the physical and chemical properties of compounds in solid form (Sanz et al., 2012).

properties

IUPAC Name

5-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF2N3O3/c1-25-13-3-2-11(18)8-12(13)16(24)21-9-14-22-15(23-26-14)10-4-6-17(19,20)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLFKIFSIPUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.